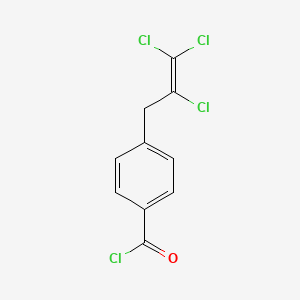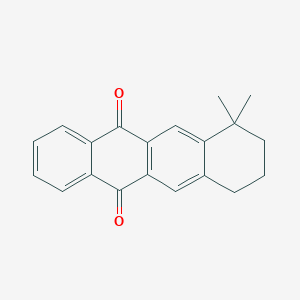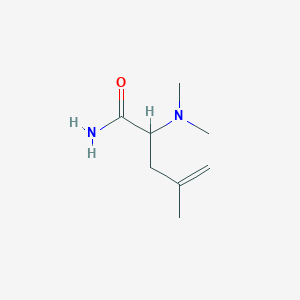![molecular formula C10H16ClNOSi B14378256 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile CAS No. 89448-38-4](/img/structure/B14378256.png)
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[211]hexane-2-carbonitrile is a compound that belongs to the bicyclo[211]hexane family These compounds are characterized by their unique bicyclic structure, which makes them valuable in various fields of scientific research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile typically involves a series of steps starting from readily available precursors. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Photocatalytic cycloaddition reactions are particularly useful in this context, providing a unified approach to synthesizing various substituted bicyclo[2.1.1]hexanes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Photocatalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted bicyclo[2.1.1]hexanes, while oxidation and reduction reactions can lead to different functionalized derivatives .
Applications De Recherche Scientifique
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile exerts its effects involves several molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. The presence of the chloro, trimethylsilyl, and carbonitrile groups further enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: A simpler analog without the chloro, trimethylsilyl, and carbonitrile groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with additional carbon atoms.
Uniqueness
1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[21The combination of the bicyclic structure with the chloro, trimethylsilyl, and carbonitrile groups makes it a versatile and valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
89448-38-4 |
|---|---|
Formule moléculaire |
C10H16ClNOSi |
Poids moléculaire |
229.78 g/mol |
Nom IUPAC |
1-chloro-2-trimethylsilyloxybicyclo[2.1.1]hexane-2-carbonitrile |
InChI |
InChI=1S/C10H16ClNOSi/c1-14(2,3)13-10(7-12)6-8-4-9(10,11)5-8/h8H,4-6H2,1-3H3 |
Clé InChI |
OPPKKZLQOJRPNP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1(CC2CC1(C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)





